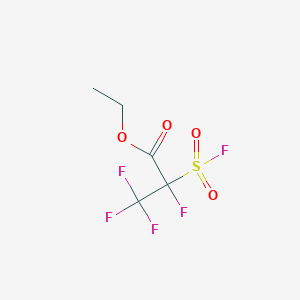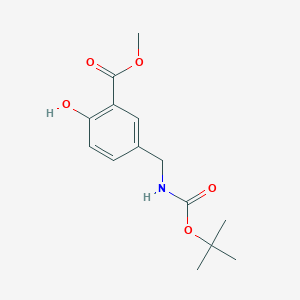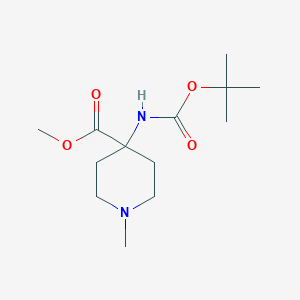
Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate is a chemical compound with the IUPAC name ethyl 2-(2,6-dichloro-4-(trifluoromethyl)phenyl)acetate . It has a molecular weight of 301.09 . The compound is in the form of a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H9Cl2F3O2/c1-2-18-10(17)5-7-8(12)3-6(4-9(7)13)11(14,15)16/h3-4H,2,5H2,1H3 . This code provides a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 301.09 . It is a pale-yellow to yellow-brown liquid .Wissenschaftliche Forschungsanwendungen
Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate has been studied for its potential applications in pharmaceuticals, biochemistry, and medical research. It has been shown to possess anti-inflammatory, anti-apoptotic, and anti-cancer properties, making it a potential therapeutic agent for various diseases. In addition, it has been studied for its potential use in drug delivery systems, as it can be used to target specific cells and tissues in the body.
Wirkmechanismus
The exact mechanism of action of Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines and by inducing apoptosis in certain types of cancer cells. In addition, it has been shown to have an effect on the expression of certain genes that are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation, inhibit cell death, and induce apoptosis in certain types of cancer cells. In addition, it has been shown to have an effect on the expression of certain genes involved in the regulation of cell growth and differentiation.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate in laboratory experiments is its ability to target specific cells and tissues in the body. This makes it a useful tool for studying the effects of certain drugs and compounds on the body. However, it is important to note that the compound has not been extensively studied and the exact mechanism of action is still not fully understood. Therefore, it is important to use caution when using this compound in laboratory experiments.
Zukünftige Richtungen
Future research into Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. In addition, further research should be conducted to study the compound’s potential side effects and interactions with other drugs. Furthermore, research should also focus on developing new methods of synthesis and purification of the compound. Finally, research should be conducted to explore the potential of the compound for use in drug delivery systems.
Synthesemethoden
Ethyl 2,6-dichloro-4-(trifluoromethyl)phenylacetate is synthesized through a three-step reaction sequence. The first step involves the reaction of trifluoromethanesulfonic acid with phenylacetic acid to form the intermediate compound, 2,6-dichloro-4-(trifluoromethyl)phenylacetic acid. The second step involves the reaction of the intermediate compound with ethyl bromide to form the final product, this compound. The third step involves the purification of the compound through the use of chromatographic techniques.
Eigenschaften
IUPAC Name |
ethyl 2-[2,6-dichloro-4-(trifluoromethyl)phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2F3O2/c1-2-18-10(17)5-7-8(12)3-6(4-9(7)13)11(14,15)16/h3-4H,2,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNHDJWLXNDNRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=C(C=C(C=C1Cl)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![t-Butyl 6-hydroxy-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B6298537.png)
![Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate](/img/structure/B6298543.png)



![N-Cyclohexyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxamide hydrobromide](/img/structure/B6298573.png)
![2-Methoxy-3-((3aR,4S,6S,7aS)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)benzoic acid](/img/structure/B6298579.png)



![Ethyl 4,5,6,7-tetrahydrofuro[3,2-c]pyridine-2-carboxylate HCl](/img/structure/B6298605.png)
![6-Bromo-2-chloro-5-methoxybenzo[d]thiazole](/img/structure/B6298607.png)